4-chloro-N-[(4-methoxyphenyl)methyl]-3-(phenylsulfamoyl)benzamide
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Overview
Description
4-chloro-N-[(4-methoxyphenyl)methyl]-3-(phenylsulfamoyl)benzamide is a complex organic compound with the molecular formula C20H18ClNO4S. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a phenylsulfamoyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-chloro-N-[(4-methoxyphenyl)methyl]-3-(phenylsulfamoyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzoic acid with 4-methoxybenzylamine to form an amide intermediate. This intermediate is then reacted with phenylsulfonyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Chemical Reactions Analysis
4-chloro-N-[(4-methoxyphenyl)methyl]-3-(phenylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
4-chloro-N-[(4-methoxyphenyl)methyl]-3-(phenylsulfamoyl)benzamide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-methoxyphenyl)methyl]-3-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
4-chloro-N-[(4-methoxyphenyl)methyl]-3-(phenylsulfamoyl)benzamide can be compared with other similar compounds, such as:
4-chloro-N-(4-methoxyphenyl)benzamide: This compound lacks the phenylsulfamoyl group, making it less complex and potentially less active in certain applications.
4-chloro-N-(2,5-dimethoxyphenyl)benzamide: The presence of additional methoxy groups can alter the compound’s reactivity and biological activity.
4-chloro-N-(2-ethoxyphenyl)benzamide: The ethoxy group can influence the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
4-chloro-N-[(4-methoxyphenyl)methyl]-3-(phenylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-18-10-7-15(8-11-18)14-23-21(25)16-9-12-19(22)20(13-16)29(26,27)24-17-5-3-2-4-6-17/h2-13,24H,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUIYZZEWQTANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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